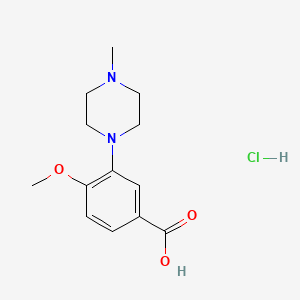

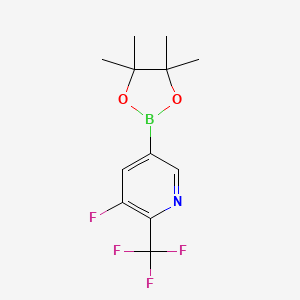

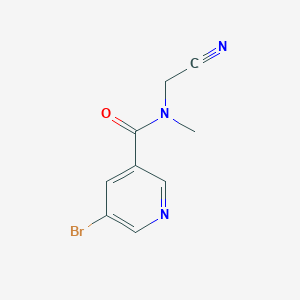

![molecular formula C19H14BrN3O3S B2485908 (5E)-2-(4-溴苯基)-5-(2,3-二甲氧基苯甲亚甲基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮 CAS No. 606950-26-9](/img/structure/B2485908.png)

(5E)-2-(4-溴苯基)-5-(2,3-二甲氧基苯甲亚甲基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related triazol-thiazole derivatives involves a strategic combination of various chemical entities through multi-step chemical reactions. For instance, Kaneria et al. (2016) described the synthesis of triazol derivatives by reacting 1,3,4-oxadiazole with primary amines without solvent, characterized by NMR, IR, and mass spectroscopy (Kaneria et al., 2016). Similarly, derivatives can be synthesized through a one-step process involving bromo-methoxyphenyl and arylidene components, offering insights into the synthetic pathway that may apply to our compound of interest (K. K. V. Raj & B. Narayana, 2006).

Molecular Structure Analysis

The molecular structure of triazol-thiazole derivatives is often determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy. The crystal structure analysis provides insights into the spatial arrangement and intermolecular interactions within the crystal lattice, which are crucial for understanding the compound's reactivity and stability (叶姣 et al., 2015).

Chemical Reactions and Properties

Triazol-thiazole derivatives engage in various chemical reactions, reflecting their rich chemical properties. These reactions include condensation, cyclization, and alkylation, which are fundamental for modifying the compound's structure to enhance its biological activity. The reactivity towards different reagents highlights the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (I. Khazi & C. S. Mahajanshetti, 1995).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are pivotal for the compound's formulation and application. The solubility in various solvents affects its bioavailability and pharmacokinetic profile, while the melting point and crystal structure influence its storage and stability (Ustabaş et al., 2020).

Chemical Properties Analysis

The chemical properties of triazol-thiazole derivatives, including acidity, basicity, and reactivity towards various chemical agents, determine their mechanism of action at the molecular level. These properties are essential for the compound's interaction with biological targets, influencing its efficacy and specificity in biological systems (Nayak & Poojary, 2019).

科学研究应用

抗抽搐活性

与(5E)-2-(4-溴苯基)-5-(2,3-二甲氧基苄亚甲基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮结构相关的化合物已被探索其在治疗癫痫性疾病中的潜力。类似化合物的一步平滑合成方法已被描述,初步筛选显示出有希望的抗抽搐活性。这表明了(5E)-2-(4-溴苯基)-5-(2,3-二甲氧基苄亚甲基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮在新型抗抽搐药物开发中的潜在应用 (K. K. Vijaya Raj & B. Narayana, 2006)。

抗癌活性

(5E)-2-(4-溴苯基)-5-(2,3-二甲氧基苄亚甲基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的骨架为抗癌药物的开发提供了一个有前途的框架。对类似结构的研究显示出对各种癌细胞系的显著抗增殖活性,突显了该化合物在癌症研究中作为引物结构的潜力 (B. Narayana, K. K. V. Raj & B. Sarojini, 2010)。

抗微生物活性

包括类似于(5E)-2-(4-溴苯基)-5-(2,3-二甲氧基苄亚甲基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的噻唑并[3,2-b][1,2,4]三唑类化合物已被合成并评估其抗微生物效力。这些化合物已显示出对一系列细菌和真菌菌株的有希望结果,表明它们在新型抗微生物剂开发中的潜力 (Ștefania-Felicia Bărbuceanu等,2009)。

器官保护效应

对相关噻唑并[3,2-b][1,2,4]三唑类化合物的研究还探讨了它们对乙醇诱导的小鼠脑和肝氧化应激的保护效应。这些研究表明了(5E)-2-(4-溴苯基)-5-(2,3-二甲氧基苄亚甲基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮在开发旨在减轻氧化应激及其相关损害的治疗剂中的潜力 (G. Aktay, B. Tozkoparan & M. Ertan, 2005)。

作用机制

Target of Action

The primary targets of STK814479 would be specific proteins or enzymes in the body that the compound interacts with to exert its therapeutic effects. Identifying these targets involves biochemical and genetic techniques, such as affinity chromatography and gene knockout studies .

Mode of Action

The mode of action of STK814479 would depend on its interaction with its targets. It could act as an inhibitor, activator, or modulator of its target’s activity. This interaction could lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Biochemical Pathways

STK814479 could affect various biochemical pathways depending on its target and mode of action. For instance, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites. These changes could then have downstream effects on other cellular processes .

Pharmacokinetics

The pharmacokinetics of STK814479 would involve its absorption, distribution, metabolism, and excretion (ADME) properties. These properties would determine the compound’s bioavailability, or the proportion of the administered dose that reaches the systemic circulation. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors could influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of STK814479’s action would depend on its target and mode of action. These effects could include changes in cellular signaling, gene expression, cell growth and differentiation, or cell death. The overall therapeutic effect of STK814479 would be the result of these molecular and cellular changes .

Action Environment

Environmental factors, such as temperature, pH, and the presence of other molecules, could influence the action, efficacy, and stability of STK814479. For instance, certain environmental conditions could affect the compound’s stability, its interaction with its target, or the target’s activity .

属性

IUPAC Name |

(5E)-2-(4-bromophenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3O3S/c1-25-14-5-3-4-12(16(14)26-2)10-15-18(24)23-19(27-15)21-17(22-23)11-6-8-13(20)9-7-11/h3-10H,1-2H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZLEINQCAVFEP-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

606950-26-9 |

Source

|

| Record name | (5E)-2-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYBENZYLIDENE)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

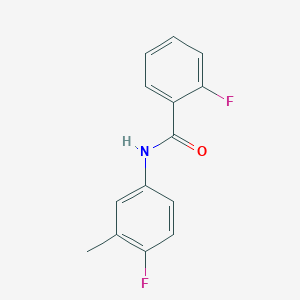

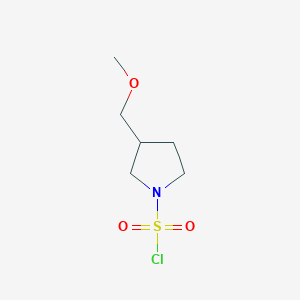

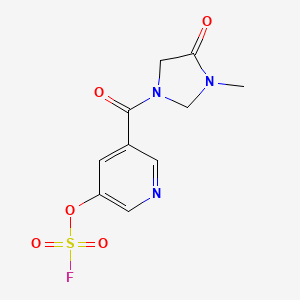

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)

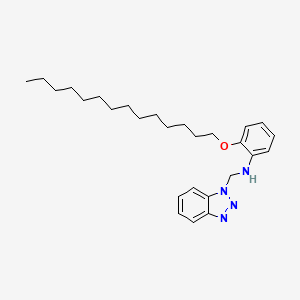

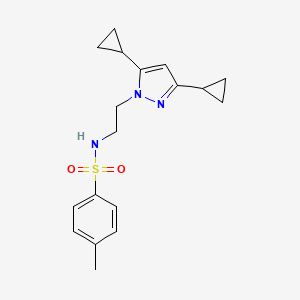

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

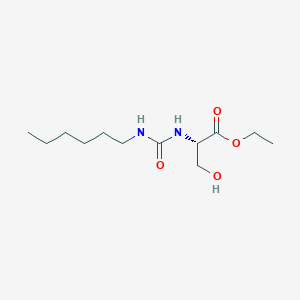

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)

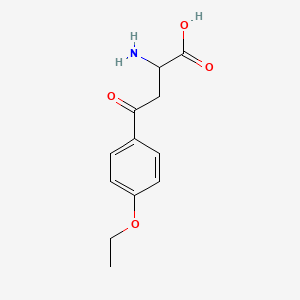

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2485841.png)